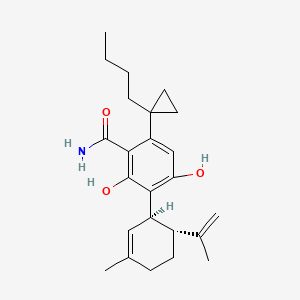
CB2R/5-HT1AR agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CB2R/5-HT1AR agonist 1 involve multiple steps. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) . Industrial production methods are not explicitly detailed in the available literature.
Analyse Chemischer Reaktionen
CB2R/5-HT1AR agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and products are not detailed.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CB2R/5-HT1AR agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions and effects of dual receptor agonists.
Biology: Investigated for its role in modulating neurotransmitter systems and its effects on anxiety and depression.
Medicine: Explored as a potential therapeutic agent for treating anxiety, depression, and other central nervous system disorders
Industry: Utilized in the development of new pharmacological agents targeting CB2 and 5-HT1A receptors.
Wirkmechanismus
CB2R/5-HT1AR agonist 1 exerts its effects by binding to and activating both CB2 and 5-HT1A receptors. The activation of CB2 receptors primarily affects the immune system, reducing inflammation and modulating immune responses . Activation of 5-HT1A receptors influences neuromodulation, decreasing blood pressure and heart rate, and inducing peripheral vasodilation . These combined effects contribute to the compound’s anti-anxiety and anti-depressive properties.
Vergleich Mit ähnlichen Verbindungen
CB2R/5-HT1AR agonist 1 is unique due to its dual agonist activity on both CB2 and 5-HT1A receptors. Similar compounds include:
SB-649915: A dual 5-HT1A receptor and serotonin transporter ligand.
Vortioxetine: An antidepressant with multimodal activity, including 5-HT1A receptor agonism.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with some activity on 5-HT1A receptors.
These compounds highlight the uniqueness of this compound in targeting both CB2 and 5-HT1A receptors simultaneously.
Eigenschaften
Molekularformel |
C24H33NO3 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
6-(1-butylcyclopropyl)-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzamide |
InChI |
InChI=1S/C24H33NO3/c1-5-6-9-24(10-11-24)18-13-19(26)20(22(27)21(18)23(25)28)17-12-15(4)7-8-16(17)14(2)3/h12-13,16-17,26-27H,2,5-11H2,1,3-4H3,(H2,25,28)/t16-,17+/m0/s1 |
InChI-Schlüssel |
LHZJDQKOCOLSNK-DLBZAZTESA-N |
Isomerische SMILES |
CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)[C@@H]3C=C(CC[C@H]3C(=C)C)C)O |
Kanonische SMILES |
CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)C3C=C(CCC3C(=C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


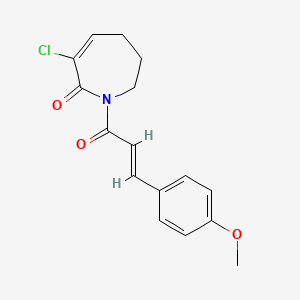
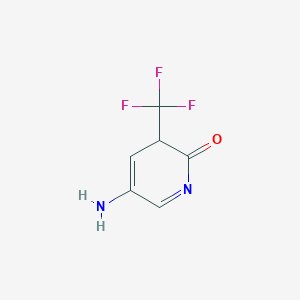
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
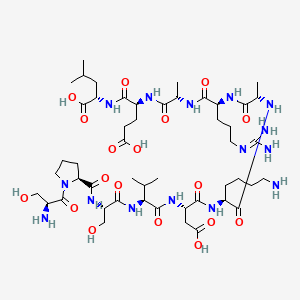
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
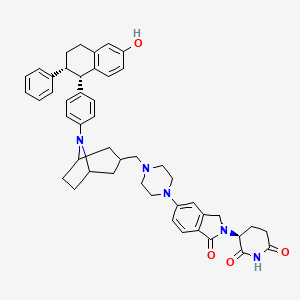
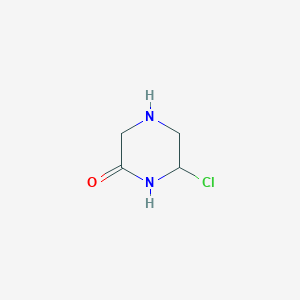
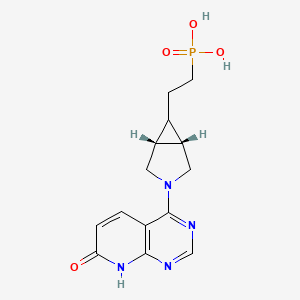
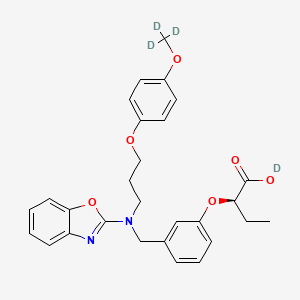
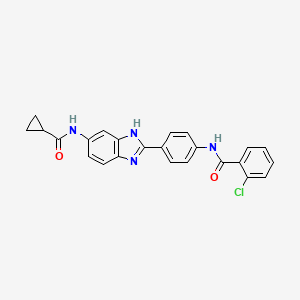

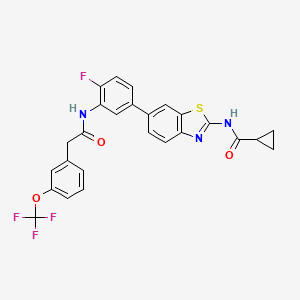
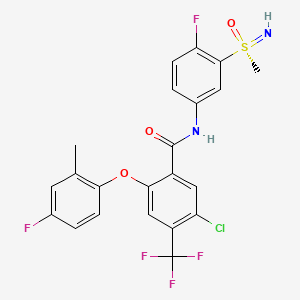
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
